molecular formula C12H15NO2S B14312821 Benzene, [[1-(nitromethyl)cyclopentyl]thio]- CAS No. 109585-27-5

Benzene, [[1-(nitromethyl)cyclopentyl]thio]-

Cat. No.: B14312821
CAS No.: 109585-27-5
M. Wt: 237.32 g/mol
InChI Key: KZELKTVVWQGKSM-UHFFFAOYSA-N
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Description

Benzene, [[1-(nitromethyl)cyclopentyl]thio]- is an organic compound with the molecular formula C12H15NO2S. This compound features a benzene ring attached to a cyclopentyl group, which is further substituted with a nitromethyl group and a thioether linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- typically involves the following steps:

Industrial Production Methods

Industrial production of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

Benzene, [[1-(nitromethyl)cyclopentyl]thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the thioether linkage can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [[1-(nitromethyl)cyclopentyl]thio]- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitromethyl and thioether groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

[1-(nitromethyl)cyclopentyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-13(15)10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZELKTVVWQGKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443785
Record name Benzene, [[1-(nitromethyl)cyclopentyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109585-27-5
Record name Benzene, [[1-(nitromethyl)cyclopentyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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